Cas no 2171584-33-9 (3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1550035
- 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 2171584-33-9
-
- Inchi: 1S/C27H30N2O7/c30-24(31)15-23(25(32)28-17-9-11-27(12-10-17)35-13-14-36-27)29-26(33)34-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22-23H,9-16H2,(H,28,32)(H,29,33)(H,30,31)
- InChI Key: LQJNGDPRTDCSSY-UHFFFAOYSA-N
- SMILES: O1CCOC21CCC(CC2)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 494.20530130g/mol
- Monoisotopic Mass: 494.20530130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 36
- Rotatable Bond Count: 8
- Complexity: 782
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 123Ų
3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1550035-50mg |
3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171584-33-9 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1550035-100mg |
3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171584-33-9 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1550035-250mg |
3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171584-33-9 | 250mg |
$3099.0 | 2023-09-25 | ||
| Enamine | EN300-1550035-500mg |
3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171584-33-9 | 500mg |
$3233.0 | 2023-09-25 | ||
| Enamine | EN300-1550035-1000mg |
3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171584-33-9 | 1000mg |
$3368.0 | 2023-09-25 | ||
| Enamine | EN300-1550035-2500mg |
3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171584-33-9 | 2500mg |
$6602.0 | 2023-09-25 | ||
| Enamine | EN300-1550035-5000mg |
3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171584-33-9 | 5000mg |
$9769.0 | 2023-09-25 | ||
| Enamine | EN300-1550035-10000mg |
3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171584-33-9 | 10000mg |
$14487.0 | 2023-09-25 | ||
| Enamine | EN300-1550035-0.05g |
3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171584-33-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1550035-0.1g |
3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171584-33-9 | 0.1g |
$2963.0 | 2023-06-05 |
3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
Comprehensive Analysis of 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171584-33-9)
In the rapidly evolving field of organic chemistry and pharmaceutical research, 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171584-33-9) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure featuring a 1,4-dioxaspiro[4.5]decane core and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, is widely utilized in peptide synthesis and drug development. Researchers are increasingly focusing on its applications due to its unique properties, such as stability under various conditions and compatibility with solid-phase peptide synthesis (SPPS).
The compound's Fmoc-protected amino acid moiety is particularly noteworthy, as it aligns with current trends in green chemistry and sustainable synthesis. With the growing demand for environmentally friendly methodologies, 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid offers a viable solution for reducing hazardous waste in peptide production. Its spirocyclic structure also contributes to enhanced conformational rigidity, making it a valuable building block for designing bioactive peptides and small-molecule therapeutics.
Recent advancements in AI-driven drug discovery have further highlighted the importance of this compound. Computational models frequently identify derivatives of 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid as potential candidates for targeting protein-protein interactions (PPIs), a hot topic in oncology and neurodegenerative disease research. The compound's ability to introduce steric hindrance and hydrogen-bonding motifs into peptide chains makes it indispensable for modulating biological activity.
From a synthetic perspective, the CAS No. 2171584-33-9 compound is often discussed in forums and publications addressing challenges in peptide coupling efficiency and side-chain protection strategies. Its compatibility with automated synthesizers and resistance to racemization are frequently cited advantages. Additionally, the 1,4-dioxaspiro[4.5]decane segment provides a platform for further functionalization, enabling the creation of diverse molecular architectures.
In conclusion, 3-({1,4-dioxaspiro[4.5]decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represents a versatile tool for modern chemical research. Its applications span from peptide therapeutics to material science, reflecting the interdisciplinary nature of contemporary scientific inquiry. As the demand for precision medicine and tailored therapeutics grows, this compound is poised to play an increasingly pivotal role in innovation.
2171584-33-9 (3-({1,4-dioxaspiro4.5decan-8-yl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)